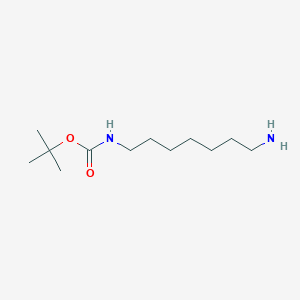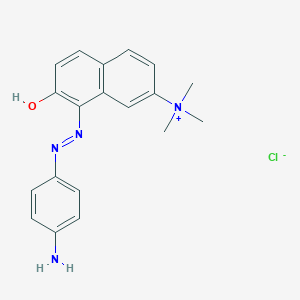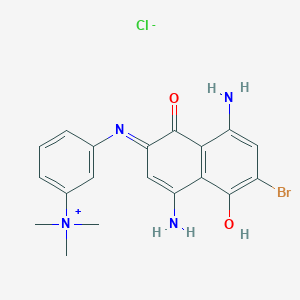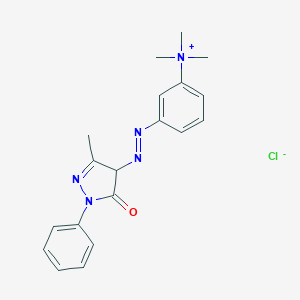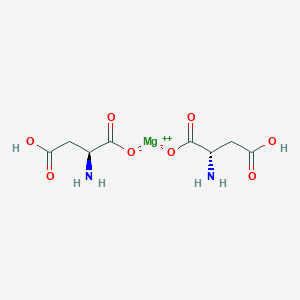![molecular formula C13H11N5O2 B008440 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid CAS No. 100900-25-2](/img/structure/B8440.png)
4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid (ACPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ACPA is a pyrazine derivative that has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid is not fully understood. However, it has been proposed that 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of pro-inflammatory mediators. 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid is its potential applications in the field of medicinal chemistry. 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Furthermore, 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid is its potential toxicity. Further studies are needed to determine the safety profile of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid and its potential side effects.
Direcciones Futuras
There are several future directions for research on 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid. One potential direction is to investigate the potential applications of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the potential applications of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid in the treatment of various types of cancer. Furthermore, future studies could investigate the potential applications of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid in the development of new antibiotics to combat antibiotic-resistant bacteria.
Métodos De Síntesis
4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid can be synthesized through several methods, including the reaction of 5-amino-6-cyanopyrazine-2-carboxylic acid with formaldehyde and benzylamine. The reaction mixture is then heated under reflux conditions to obtain the desired product. Another method involves the reaction of 2-aminobenzoic acid with 5-amino-6-cyanopyrazine-2-carboxylic acid in the presence of carbonyldiimidazole. The reaction mixture is then purified through column chromatography to obtain 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid.
Aplicaciones Científicas De Investigación
4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Furthermore, 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
100900-25-2 |
|---|---|
Nombre del producto |
4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid |
Fórmula molecular |
C13H11N5O2 |
Peso molecular |
269.26 g/mol |
Nombre IUPAC |
4-[(5-amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C13H11N5O2/c14-5-11-12(15)17-7-10(18-11)6-16-9-3-1-8(2-4-9)13(19)20/h1-4,7,16H,6H2,(H2,15,17)(H,19,20) |
Clave InChI |
KTQXGFMQHZQJBP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=CN=C(C(=N2)C#N)N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NCC2=CN=C(C(=N2)C#N)N |
Pictogramas |
Irritant |
Sinónimos |
4-(N-(2-AMINO-3-CYANO-5-PYRAZINYLMETHYL)-AMINO)BENZOIC ACID) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B8357.png)
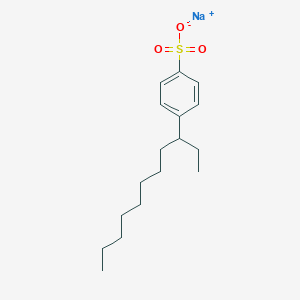
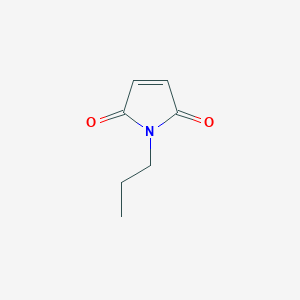

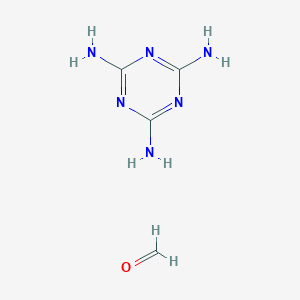
![6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B8365.png)

